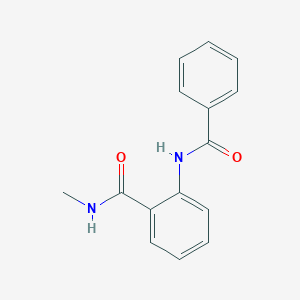

2-(benzoylamino)-N-methylbenzamide

Descripción general

Descripción

“2-(benzoylamino)-N-methylbenzamide” appears to be a complex organic compound. However, there is limited information available specifically for this compound. It’s important to note that benzoylamino compounds are often used in the synthesis of various pharmaceuticals1.

Chemical Reactions Analysis

The chemical reactions involving “2-(benzoylamino)-N-methylbenzamide” are not explicitly mentioned in the sources I have access to. However, benzoylamino compounds can participate in a variety of chemical reactions, depending on their specific structure and the conditions of the reaction2.

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(benzoylamino)-N-methylbenzamide” are not explicitly mentioned in the sources I have access to. However, the properties of a compound can be influenced by its molecular structure and the functional groups it contains45.

Aplicaciones Científicas De Investigación

1. Kinetics and Mechanism in Chemical Reactions

2-(Benzoylamino)-N-methylbenzamide is used in studying the kinetics and mechanisms of base-catalyzed cyclization reactions. For instance, acylation of 2-aminobenzamide with substituted benzoyl chlorides to prepare 2-(substituted benzoylamino)benzamides, followed by sodium methoxide catalyzed ring closure, has been a subject of study. These reactions are monitored by UV/Vis spectroscopy, providing insights into reaction rates and the influence of various factors on these rates (Hanusek et al., 2002).

2. Synthesis of Quinazoline-Thiones

The compound is also significant in the synthesis of quinazoline-thiones. Through the acylation of 2-amino-N-methyl-thiobenzamide with substituted benzoyl chlorides and subsequent sodium methoxide-catalyzed ring closure, 3-methyl-2-phenylquinazoline-4-thiones are produced. These compounds have been characterized using NMR spectroscopy and UV-VIS spectroscopy (Hanusek et al., 2006).

3. Development of Novel Radioligands

In the field of positron emission tomography (PET) imaging, 2-(benzoylamino)-N-methylbenzamide derivatives are explored for imaging certain receptors in the brain. The design and synthesis of novel radioligands using this compound, and their evaluation for imaging specific brain receptors, are significant areas of research (Fujinaga et al., 2012).

4. Exploration in Organic Synthesis

This compound is also relevant in the exploration of organic synthesis processes. For instance, the treatment of 2-chloropyridine with LDA and the Weinreb amide of benzoic acid, leading to the formation of N-methylbenzamide, is an area of study. This provides insights into the mechanistic pathways in organic synthesis (Gim & Jung, 2019).

5. Crystallographic Studies

The compound is used in crystallographic studies to understand molecular structures better. For example, the crystal structure of m-methylbenzamide has been determined to understand better the atomic positions and molecular interactions within the crystal (OriiSeiki et al., 1963).

6. Synthesis and Bioactivity in Pharmaceutical Research

In pharmaceutical research, 2-(benzoylamino)-N-methylbenzamide derivatives are synthesized and studied for their bioactivity. This includes the development of compounds for specific therapeutic applications, such as inhibitors of certain biological processes or receptors (Lü et al., 2015).

7. Study of Metabolic Conversion in Biochemistry

The compound's derivatives are used in biochemical studies to understand metabolic conversion processes. For instance, the study of how N-methyl and N,N-dimethylbenzamides are metabolically converted to N-hydroxymethyl compounds provides valuable insights into metabolic pathways (Ross et al., 1983).

Safety And Hazards

The safety and hazards associated with “2-(benzoylamino)-N-methylbenzamide” are not explicitly mentioned in the sources I have access to. However, it’s important to handle all chemicals with appropriate safety precautions6.

Direcciones Futuras

The future directions for “2-(benzoylamino)-N-methylbenzamide” are not explicitly mentioned in the sources I have access to. However, there is ongoing research into benzoylamino compounds and their potential applications, particularly in the field of medicine7.

Please note that this analysis is based on the limited information available and may not fully cover “2-(benzoylamino)-N-methylbenzamide”. For a more comprehensive analysis, further research in scientific literature and databases would be required.

Propiedades

IUPAC Name |

2-benzamido-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-16-15(19)12-9-5-6-10-13(12)17-14(18)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNPBZCBLVTENV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzamido-N-methylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/structure/B173971.png)

![3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL](/img/structure/B173976.png)

![Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B173986.png)